Chemically, 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one is classified as:
The synthesis of 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one can be achieved through several methods, including:
A common synthetic route involves starting from 4-fluorobenzaldehyde and methylamine, followed by cyclization to form the pyrrolidine structure. The process may include:
The molecular structure of 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one features:
The compound can undergo various chemical reactions typical for amines and carbonyls:
For instance, nucleophilic substitution involving fluoride may lead to the formation of new derivatives with varied biological activities. Reaction conditions such as solvent choice and temperature significantly influence product outcomes .
The mechanism of action for compounds like 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one often involves interaction with specific biological targets such as receptors or enzymes.
Research has indicated that derivatives of this compound can act on neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function. Binding affinity studies using molecular docking techniques have shown promising results in receptor interactions .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm structure and purity .
The primary applications of 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one include:
This compound's unique structure allows for further modifications that could enhance its efficacy or selectivity towards specific biological targets, making it a valuable subject for ongoing research in medicinal chemistry .
The pyrrolidin-2-one heterocycle (γ-lactam) represents a privileged structural motif in medicinal chemistry due to its exceptional versatility in drug design. This five-membered cyclic amide scaffold combines several key physicochemical properties that contribute to its broad bioactivity profile. The polar carbonyl group provides a hydrogen bond acceptor site capable of forming strong interactions with biological targets, while the saturated ring system confers conformational rigidity that enhances target selectivity. The scaffold's balanced lipophilicity facilitates membrane permeability, making it particularly valuable for central nervous system (CNS) targeting compounds and antimicrobial agents. Numerous clinically approved drugs incorporate this core structure, exploiting its ability to mimic peptide bonds while offering superior metabolic stability compared to linear amides. The scaffold's synthetic flexibility allows for strategic substitutions at the 3, 4, and 5 positions, enabling fine-tuning of pharmacological properties for specific therapeutic targets .
Table 1: Therapeutic Agents Featuring the Pyrrolidin-2-one Scaffold
Compound Name | Therapeutic Class | Key Structural Features | Biological Target |
---|---|---|---|
Doxapram | Respiratory Stimulant | 3,3-Diphenyl substitution | Carotid chemoreceptors |
Rolipram | PDE4 Inhibitor | 4-Cyano substitution | Phosphodiesterase-4 |
Sutezolid | Antibacterial | 3-Arylthiomethyl substitution | Bacterial ribosome |
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one | Pharmacophore | 4-Aryl, 4-methyl substitution | Undisclosed (research compound) |
The sp³-hybridized carbons at positions 3 and 4 create chiral centers that enable precise three-dimensional positioning of pharmacophoric elements. This stereochemical control is critical for molecular recognition processes, particularly in CNS targets where enantioselective binding is common. The scaffold's conformational restriction reduces the entropic penalty upon binding compared to flexible chain analogs, significantly enhancing binding affinity. Additionally, the pyrrolidin-2-one ring displays favorable metabolic stability compared to its open-chain analogs, as evidenced by its resistance to common peptidase enzymes. This stability profile contributes to improved pharmacokinetic parameters in vivo, making it particularly valuable for orally administered therapeutics. The electron-rich carbonyl participates in dipole-dipole interactions within hydrophobic binding pockets, further enhancing binding energy [4].
The strategic incorporation of fluorine atoms into pharmaceutical compounds represents a cornerstone of modern medicinal chemistry. In 4-(4-fluorophenyl)-4-methylpyrrolidin-2-one, the para-fluorine substitution on the phenyl ring exerts multiple beneficial effects on both pharmacodynamic and pharmacokinetic properties. The fluorine atom's high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment without significantly increasing steric bulk, allowing it to participate in electrostatic interactions with target proteins. This substitution pattern enhances binding affinity through polar interactions with backbone amide protons or side-chain functional groups in binding pockets. The C-F bond's stability contributes to metabolic resistance, particularly against oxidative degradation by cytochrome P450 enzymes, which commonly target unsubstituted phenyl rings. This metabolic stability directly translates to improved plasma half-life and reduced clearance rates in vivo [4].
Table 2: Impact of Fluorine Substitution on Key Compound Properties
Property | Non-fluorinated Analog | 4-Fluorophenyl Analog | Biological Significance |
---|---|---|---|
Lipophilicity (logP) | ~1.8 (unsubstituted phenyl) | ~2.3 | Enhanced membrane permeability |
Metabolic Stability | Moderate (t₁/₂ ~ 30 min) | High (t₁/₂ > 90 min) | Reduced dosing frequency |
Aromatic π-Stacking | Standard interaction strength | Enhanced dipole-π interactions | Improved target binding affinity |
pKa (Adjacent groups) | Unaffected | Reduced by ~0.5-1 unit | Altered hydrogen bonding capacity |
Fluorine substitution profoundly influences molecular polarity and lipophilicity, as quantified by changes in partition coefficients (logP). The 4-fluorophenyl group typically increases logP by approximately 0.5 units compared to the unsubstituted phenyl analog, enhancing passive membrane diffusion without compromising aqueous solubility. This balanced lipophilicity profile is particularly advantageous for compounds requiring blood-brain barrier penetration. Additionally, the fluorine atom's size (van der Waals radius 1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), enabling it to act as a bioisostere for hydroxyl groups while avoiding metabolic liability. The presence of fluorine also facilitates ¹⁹F-NMR studies for binding assays, providing a powerful tool for characterizing compound-target interactions without requiring isotopic labeling. The ortho-effect observed in some fluorinated analogs, where steric interactions influence ring conformation, is minimized in para-substituted derivatives like 4-(4-fluorophenyl)-4-methylpyrrolidin-2-one, preserving the phenyl ring's coplanarity with the lactam system [4] .
The systematic naming of 4-(4-fluorophenyl)-4-methylpyrrolidin-2-one follows IUPAC conventions for substituted heterocyclic compounds. The parent structure is identified as pyrrolidin-2-one, a five-membered cyclic amide. The numerical locants designate substituent positions: the 4-position bears two substituents—a methyl group and a 4-fluorophenyl moiety. The compound's molecular formula is C₁₁H₁₂FNO, with a molecular weight of 193.22 g/mol. This nomenclature precisely defines the connectivity while distinguishing it from isomeric structures like 3-(4-fluorophenyl)-3-methylpyrrolidin-2-one, which would exhibit different physicochemical and biological properties due to altered spatial relationships between functional groups. The carbonyl resonance in NMR spectroscopy typically appears between 175-180 ppm in ¹³C spectra, serving as a diagnostic marker for the lactam functionality [1] [2].
The quaternary carbon at position 4 creates a chiral center that generates two enantiomers: (R)-4-(4-fluorophenyl)-4-methylpyrrolidin-2-one and (S)-4-(4-fluorophenyl)-4-methylpyrrolidin-2-one. These stereoisomers exhibit potentially distinct biological activities and pharmacokinetic profiles due to differential interactions with chiral biological targets. The absolute configuration at this center significantly influences the molecule's three-dimensional conformation, particularly the dihedral angle between the pyrrolidinone ring and the fluorophenyl plane. This angular relationship determines the presentation of the pharmacophoric elements to biological targets. The enantiomeric separation can be achieved through chiral chromatography or asymmetric synthesis, with the latter offering superior enantiomeric excess. X-ray crystallographic analysis reveals that the pyrrolidinone ring typically adopts an envelope conformation with the quaternary carbon at the flap position, minimizing steric interactions between the methyl and phenyl substituents. The fluorophenyl ring maintains approximate perpendicularity relative to the lactam plane, optimizing conjugation while minimizing steric strain [1] [4].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0